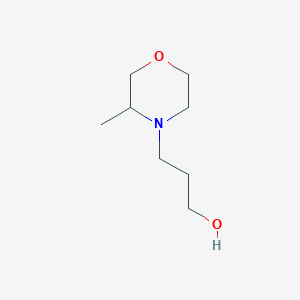

3-(3-Methylmorpholin-4-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(3-methylmorpholin-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8-7-11-6-4-9(8)3-2-5-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJNQHGVPMDJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Methylmorpholin-4-yl)propan-1-ol (CAS 1156993-26-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Methylmorpholin-4-yl)propan-1-ol, a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The document covers its chemical properties, a proposed synthetic route, analytical characterization, and potential applications, offering insights grounded in established chemical principles.

Introduction to Morpholine Scaffolds in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] Its presence in a molecule can improve aqueous solubility, metabolic stability, and bioavailability.[2] The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and hydrogen bonding interactions, while the ether oxygen can also act as a hydrogen bond acceptor. These features make morpholine and its derivatives, such as this compound, attractive building blocks in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1156993-26-8 | [3] |

| Molecular Formula | C₈H₁₇NO₂ | [3] |

| Molecular Weight | 159.23 g/mol | [3] |

| Appearance | Expected to be a liquid | Inferred from similar compounds[4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 3-methylmorpholine. A plausible and efficient method involves the reaction of 3-methylmorpholine with a suitable three-carbon electrophile, such as 3-chloropropan-1-ol, in the presence of a base to neutralize the hydrogen chloride formed during the reaction.[5]

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Methylmorpholine

-

3-Chloropropan-1-ol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

To a solution of 3-methylmorpholine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Add 3-chloropropan-1-ol (1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized this compound.

Figure 2. Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are predicted based on the analysis of similar structures.[6][7]

¹H NMR (predicted):

-

δ 3.6-3.8 ppm (m): Protons on the carbon adjacent to the hydroxyl group (-CH₂OH) and protons on the morpholine ring adjacent to the oxygen atom (-OCH₂-).

-

δ 2.4-2.8 ppm (m): Protons on the carbon adjacent to the morpholine nitrogen (-NCH₂-) and protons on the morpholine ring adjacent to the nitrogen.

-

δ 1.6-1.8 ppm (m): Protons on the central carbon of the propyl chain (-CH₂-).

-

δ 1.1-1.2 ppm (d): Protons of the methyl group on the morpholine ring (-CH₃).

-

A broad singlet for the hydroxyl proton (-OH) is also expected, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR (predicted):

-

δ ~60-70 ppm: Carbons of the morpholine ring adjacent to the oxygen and the carbon bearing the hydroxyl group.

-

δ ~50-60 ppm: Carbons of the morpholine ring adjacent to the nitrogen and the carbon of the propyl chain attached to the nitrogen.

-

δ ~25-35 ppm: The central carbon of the propyl chain.

-

δ ~15-20 ppm: The methyl group carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 159.

-

Major Fragmentation Pathways: Common fragmentation pathways for N-alkylated morpholines involve cleavage alpha to the nitrogen atom.[8] Expected fragments include the loss of the propanol side chain and fragmentation of the morpholine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. Since this compound lacks a strong UV chromophore, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is recommended for sensitive detection.[5][9]

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | MS or CAD |

| Injection Volume | 10 µL |

Potential Applications and Biological Relevance

While specific biological activity for this compound has not been extensively reported, the morpholine scaffold is a key component in numerous biologically active compounds. Morpholine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[2]

The structural features of this compound, including the substituted morpholine ring and the primary alcohol, make it a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be further functionalized to introduce other pharmacophoric features, and the tertiary amine of the morpholine can form salts to improve solubility.

Given the prevalence of the morpholine motif in drug discovery, it is plausible that this compound could serve as a building block for the development of novel therapeutics. Further biological screening is warranted to explore its potential pharmacological activities.

Figure 3. Potential derivatization and therapeutic applications of the core scaffold.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with potential applications in drug discovery and as a synthetic intermediate. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a framework for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related morpholine derivatives. Further investigation into the biological activities of this compound is encouraged to fully elucidate its therapeutic potential.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 1156993-26-8 [chemicalbook.com]

- 4. H60376.03 [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Morpholine synthesis [organic-chemistry.org]

3-(3-Methylmorpholin-4-yl)propan-1-ol chemical structure and properties

An In-depth Technical Guide to 3-(3-Methylmorpholin-4-yl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted morpholine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and established synthetic methodologies. Furthermore, this guide will explore its potential applications, particularly within the realm of drug discovery, and outline critical safety and handling protocols. This document is intended to serve as a foundational resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged heterocyclic scaffold frequently employed in medicinal chemistry. Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and a desirable lipophilic/hydrophilic balance, which are crucial for optimizing pharmacokinetic profiles.[1][2] Morpholine and its derivatives are integral components of numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities, including anticancer, antibacterial, and CNS-modulating effects.[1][3]

This compound belongs to this important class of compounds. It incorporates a methyl-substituted morpholine ring linked to a propanol chain. This unique combination of a hydrophilic alcohol, a flexible propanol linker, and a basic morpholine nitrogen atom makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding its core characteristics is essential for leveraging its full potential in research and development.

Chemical Identity and Structure Elucidation

The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds dictates its physical and chemical behavior.

Chemical Structure

The IUPAC name for this compound is this compound. It consists of a morpholine ring substituted with a methyl group at the 3-position. The nitrogen atom of this ring (at position 4) is connected to a three-carbon propanol chain, with the hydroxyl group located at the terminal position (position 1).

Diagram: Chemical Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification. Note that some properties are for the closely related, unsubstituted analog, 3-(4-Morpholinyl)-1-propanol, as specific data for the methylated version can be sparse.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | - |

| Molecular Weight | 159.23 g/mol | - |

| CAS Number | 1156993-26-8 | [4] |

| Boiling Point | 240-241°C (for 3-morpholinopropan-1-ol) | [5] |

| Density | 1.049 g/mL (for 3-morpholinopropan-1-ol) | [5] |

| Flash Point | 85°C (185°F) (for 3-morpholinopropan-1-ol) | [5] |

| Solubility | Likely soluble in water and polar organic solvents | [6] |

| Appearance | Colorless to pale yellow liquid (for 3-morpholinopropan-1-ol) | [6][7] |

Synthesis and Characterization

The synthesis of substituted morpholines is a well-established field in organic chemistry.[2] While specific literature for the direct synthesis of this compound is not abundant, a general and logical synthetic approach can be proposed based on standard organic reactions.

Retrosynthetic Analysis and Proposed Synthesis

A common and effective method for preparing N-substituted morpholines is through the N-alkylation of the parent morpholine. In this case, the synthesis would involve the reaction of 3-methylmorpholine with a suitable three-carbon electrophile containing a protected alcohol.

Diagram: General Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

This protocol describes a plausible method for the synthesis. Causality: The choice of a base is crucial to deprotonate the morpholine nitrogen, making it nucleophilic. A non-nucleophilic base like potassium carbonate is chosen to avoid competing reactions. A polar aprotic solvent like DMF or Acetonitrile is selected to dissolve the reactants and facilitate the SN2 reaction.

Materials:

-

3-Methylmorpholine

-

3-Bromopropan-1-ol (or 3-chloropropan-1-ol)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylmorpholine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetonitrile.

-

Addition of Alkylating Agent: While stirring the suspension, add 3-bromopropan-1-ol (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove any remaining inorganic salts and unreacted starting materials.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the connectivity of the atoms.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the alcohol (broad peak ~3300 cm⁻¹) and C-O stretches.

Applications in Drug Discovery and Research

Morpholine-containing compounds are of high interest in drug development.[1] this compound serves as a valuable intermediate for creating more complex molecules. The primary alcohol group is a versatile functional handle that can be readily converted into other functionalities.

Potential Synthetic Transformations:

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then be used in reductive amination or amide coupling reactions, respectively.

-

Esterification/Etherification: The alcohol can be converted to esters or ethers to modify the molecule's lipophilicity.

-

Conversion to Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for subsequent nucleophilic substitution to introduce other functionalities.

The presence of the 3-methyl group introduces a chiral center, allowing for the synthesis of stereospecific compounds, which is often critical for biological activity. Chiral morpholine scaffolds have been successfully used to develop potent and selective antagonists for targets like the dopamine D4 receptor.[8] The specific stereochemistry can be crucial, with activity often residing in a single enantiomer.[8]

Safety and Handling

General Hazards of Similar Compounds:

-

Flammability: Many N-alkylated amines are flammable liquids. Keep away from heat, sparks, and open flames.[9]

-

Corrosivity: Can cause severe skin burns and eye damage.[9]

-

Toxicity: Harmful if swallowed or in contact with skin.

-

Respiratory Irritation: Vapors may cause respiratory irritation.

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

-

Spill Response: In case of a spill, remove all sources of ignition and absorb the spill with an inert material.[10]

Conclusion

This compound is a valuable chemical building block with significant potential for application in synthetic and medicinal chemistry. Its structure combines the beneficial pharmacokinetic properties of the morpholine scaffold with a versatile propanol chain that allows for further chemical modification. By understanding its synthesis, properties, and handling requirements, researchers can effectively utilize this compound to develop novel molecules with potential therapeutic value.

References

- SAFETY DATA SHEETS.

- 3 - SAFETY DATA SHEET.

-

3-(3-Methylphenyl)propan-1-ol | C10H14O | CID 10261251 - PubChem. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Available from: [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Available from: [Link]

-

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one - MDPI. (2009, September 10). Available from: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Available from: [Link]

-

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one - ResearchGate. (2025, October 16). Available from: [Link]

-

Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC. Available from: [Link]

-

23996-25-0 - LookChem. Available from: [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Available from: [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (2020, March 5). Available from: [Link]

-

Material Safety Data Sheet - N-Methylmorpholine - Cole-Parmer. (2006, June 7). Available from: [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. This compound | 1156993-26-8 [chemicalbook.com]

- 5. 3-(4-Morpholinyl)-1-propanol, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. CAS 4441-30-9: 3-Morpholino-1-propanol | CymitQuimica [cymitquimica.com]

- 7. 3-(4-Morpholinyl)-1-propanol, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.sangon.com [store.sangon.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 3-Methyl-4-(3-hydroxypropyl)morpholine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-4-(3-hydroxypropyl)morpholine, a substituted morpholine derivative of increasing interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and potential applications, with a focus on the scientific principles and experimental considerations that are paramount for researchers in the field.

Chemical Identity and Synonyms

The systematic name for the compound of interest is 3-Methyl-4-(3-hydroxypropyl)morpholine . However, in scientific literature and chemical databases, it is frequently identified by its primary synonym, 3-(3-Methylmorpholin-4-yl)propan-1-ol [1]. Understanding these naming conventions is crucial for effective literature searches and clear scientific communication.

To facilitate comprehensive data retrieval, a list of known synonyms and identifiers is provided below:

| Name Type | Identifier |

| Systematic Name | 3-Methyl-4-(3-hydroxypropyl)morpholine |

| Primary Synonym | This compound[1] |

| CAS Number | 1156993-26-8[1] |

It is important to distinguish this compound from its unmethylated parent, 4-(3-hydroxypropyl)morpholine, which is also known as 3-Morpholinopropanol or 3-Morpholino-1-propanol[2][3]. The presence of the methyl group at the 3-position of the morpholine ring introduces a chiral center, leading to (R)- and (S)-enantiomers, a critical consideration in drug design and development due to the potential for stereospecific biological activity.

Physicochemical Properties

While specific experimental data for 3-Methyl-4-(3-hydroxypropyl)morpholine is not extensively reported in publicly available literature, we can infer its general properties based on its structural analogues, such as 4-(3-hydroxypropyl)morpholine.

Table of Inferred and Known Physicochemical Properties:

| Property | 4-(3-hydroxypropyl)morpholine (Analogue) | 3-Methyl-4-(3-hydroxypropyl)morpholine (Predicted) |

| Molecular Formula | C₇H₁₅NO₂[2] | C₈H₁₇NO₂ |

| Molecular Weight | 145.20 g/mol [2] | 159.23 g/mol |

| Appearance | Clear, colorless to pale yellow liquid[2] | Likely a clear, colorless to pale yellow liquid |

| Boiling Point | 241 °C[2] | Expected to be similar to or slightly higher than the analogue |

| Density | 1.05 g/mL[2] | Expected to be similar to the analogue |

| Refractive Index | n20/D 1.48[2] | Expected to be similar to the analogue |

| Solubility | Soluble in water and polar organic solvents | Expected to have good solubility in polar solvents due to the hydroxyl group and morpholine ring |

The morpholine moiety, with its ether and amine functionalities, generally imparts favorable physicochemical properties such as aqueous solubility, which is often a desirable trait for drug candidates[4]. The introduction of a methyl group is not expected to drastically alter these properties but may influence lipophilicity and metabolic stability.

Synthesis and Experimental Protocols

The synthesis of 3-Methyl-4-(3-hydroxypropyl)morpholine can be achieved through the N-alkylation of 3-methylmorpholine. This reaction is a cornerstone of amine chemistry and can be adapted for the specific synthesis of this target compound.

General Synthetic Approach: N-Alkylation

The most direct route involves the reaction of 3-methylmorpholine with a suitable three-carbon electrophile bearing a hydroxyl group or a precursor. A common and effective method is the reaction with a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol, in the presence of a base to neutralize the resulting hydrohalic acid.

Caption: General workflow for the N-alkylation synthesis of 3-Methyl-4-(3-hydroxypropyl)morpholine.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the N-alkylation of morpholines. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Materials:

-

3-Methylmorpholine

-

3-Bromo-1-propanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-methylmorpholine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Add 3-bromo-1-propanol (1.1-1.2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-Methyl-4-(3-hydroxypropyl)morpholine.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): A mild inorganic base is chosen to neutralize the hydrobromic acid byproduct without promoting side reactions. Triethylamine (Et₃N) is another common choice.

-

Solvent (Acetonitrile): A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation of the base while leaving the anion relatively free to act as a base. Dimethylformamide (DMF) can also be used.

-

Excess of 3-Bromo-1-propanol: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.

-

Aqueous Work-up: The work-up procedure is designed to remove any remaining inorganic salts, unreacted starting materials, and water-soluble byproducts.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Features:

-

A multiplet corresponding to the methyl group on the morpholine ring.

-

Complex multiplets for the methylene protons of the morpholine ring.

-

Multiplets for the three methylene groups of the hydroxypropyl chain.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

Predicted ¹³C NMR Spectral Features:

-

A signal for the methyl carbon.

-

Signals for the carbons of the morpholine ring, with those adjacent to the nitrogen and oxygen atoms appearing at higher chemical shifts.

-

Signals for the three carbons of the hydroxypropyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Methyl-4-(3-hydroxypropyl)morpholine (C₈H₁₇NO₂), the expected molecular ion peak [M]⁺ would be at m/z 159. The fragmentation pattern would likely involve cleavage of the hydroxypropyl chain and fragmentation of the morpholine ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reaction.

Applications in Drug Development and Research

The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs[5][6]. The presence of the morpholine ring can enhance a molecule's pharmacological properties, including its solubility, metabolic stability, and ability to cross the blood-brain barrier[7].

The introduction of a methyl group at the 3-position, as in 3-Methyl-4-(3-hydroxypropyl)morpholine, can have several implications for drug design:

-

Stereochemistry and Target Binding: The chiral center introduced by the methyl group can lead to stereospecific interactions with biological targets, potentially increasing potency and selectivity.

-

Metabolic Stability: The methyl group can block or alter sites of metabolism, potentially leading to a longer half-life in the body.

-

Lipophilicity: The addition of a methyl group slightly increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific biological activities of 3-Methyl-4-(3-hydroxypropyl)morpholine are not yet widely reported, its structural features suggest potential applications in areas where other morpholine derivatives have shown promise, including:

-

Oncology: As a building block for kinase inhibitors.

-

Central Nervous System (CNS) Disorders: Due to the potential for blood-brain barrier penetration.

-

Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.

The hydroxypropyl side chain provides a handle for further functionalization, allowing for the attachment of pharmacophores or linkers for the development of more complex molecules, such as PROTACs or antibody-drug conjugates.

Caption: Logical relationship between the core scaffold and its potential impact on drug development.

Safety and Handling

Substituted morpholines should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) for 3-methylmorpholine and related compounds.

Conclusion

3-Methyl-4-(3-hydroxypropyl)morpholine, also known as this compound, represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis via N-alkylation of 3-methylmorpholine is a straightforward process, and its structural features, including the chiral center and the versatile hydroxypropyl chain, offer numerous possibilities for the design of novel therapeutic agents. Further research into the specific biological activities of its enantiomers is warranted to fully explore its potential in various disease areas. This guide provides a foundational understanding for researchers to confidently work with and explore the potential of this promising morpholine derivative.

References

- An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not further specified]

- (R)-3-Methylmorpholine. AK Scientific, Inc.

- This compound | 1156993-26-8. ChemicalBook.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.

- 4-(3-hydroxypropyl)morpholine. Chem-Impex.

- 3-Morpholin-4-yl-1-(2-thienyl)propan-1-one. LookChem.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience.

- SAFETY DATA SHEETS. [Source not further specified]

- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.

- 4-(3-Hydroxypropyl)Morpholine 98.0%(GC). PureSynth.

- A review on pharmacological profile of Morpholine derivatives. (2015).

- Synthesis and SAR of morpholine and its derivatives: A review upd

- An updated review on morpholine derivatives with their pharmacological actions. [Source not further specified]

- 3-Methylmorpholine | C5H11NO | CID 292103. PubChem.

- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.

- 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol. ChemSynthesis.

- Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2011).

- Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure.

- Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (2009). MDPI.

- Basic 1H- and 13C-NMR Spectroscopy. [Source not further specified]

- N alkylation at sp 3 Carbon Reagent Guide. [Source not further specified]

- Organic Syntheses Procedure. [Source not further specified]

- NMR Chemical Shifts of Impurities. Sigma-Aldrich.

- N-alkylation of morpholine with other alcohols.

- CN118878477B - A preparation method of chiral R or S 3-methylmorpholine.

- The Emerging Role of 3-Propylmorpholine in Medicinal Chemistry: A Technical Guide. Benchchem.

- Synthesis of Propan-2-ol Derivatives from (R)-4-(Oxiran-2-ylmethyl)

- Morpholines. Synthesis and Biological Activity.

- Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.

- mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. Doc Brown's Chemistry.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI.

- 3-(4-Morpholinyl)-1-propanol, 95% 1 g. Thermo Scientific Chemicals.

- (S)-3-Methylmorpholine | 350595-57-2. Sigma-Aldrich.

- 3-(4-Methylfuran-3-yl)propan-1-ol: a white-spotted Stinkbug ( Eysarcoris ventralis )

- Organic Compounds with Biological Activity. (2025). MDPI.

- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbon

- Biological Activity of Natural and Synthetic Compounds. (2022). UNIPI.

- Carbon-13 NMR spectrum of propan-1-ol. Doc Brown's Chemistry.

- Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrim idin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity.

- N-Methylmorpholine. [Source not further specified]

- H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.

- 3S-3-METHYLMORPHOLINE | 350595-57-2. ChemicalBook.

- Morpholine, 4-methyl-. NIST WebBook.

Sources

An In-depth Technical Guide to 3-(3-Methylmorpholin-4-yl)propan-1-ol for Advanced Drug Development

This guide provides a comprehensive technical overview of 3-(3-methylmorpholin-4-yl)propan-1-ol, a heterocyclic compound of increasing interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, plausible synthetic routes, potential applications grounded in recent discoveries, and essential safety considerations.

Core Chemical Identity and Structural Elucidation

The compound specified by the nomenclature 4-(3-Hydroxypropyl)-3-methylmorpholine is correctly identified under IUPAC naming conventions as This compound . It is crucial to distinguish this molecule from its non-methylated analogue, 3-(morpholin-4-yl)propan-1-ol (CAS 4441-30-9), as the methyl group introduces a chiral center and significantly alters the steric and electronic properties of the morpholine ring.

The presence of a methyl group at the C3 position of the morpholine ring means that this compound exists as a pair of enantiomers: (R)-3-(3-methylmorpholin-4-yl)propan-1-ol and (S)-3-(3-methylmorpholin-4-yl)propan-1-ol. The stereochemistry of this chiral center is a critical consideration in drug design and development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1156993-26-8 | [1] |

| Molecular Formula | C₈H₁₇NO₂ | N/A |

| Molecular Weight | 159.23 g/mol | N/A |

| Canonical SMILES | CC1COCCN1CCCO | N/A |

| InChI Key | InChIKey=SFWWGMKXCYLZEG-UHFFFAOYSA-N-based | N/A |

Physicochemical Properties

Detailed experimental data for this compound is not widely available in public literature. However, based on its structure and data from analogous compounds, the following properties can be predicted:

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow liquid | Based on similar N-alkylated morpholines and propanol derivatives. |

| Boiling Point | >200 °C at 760 mmHg | Higher than the non-methylated analogue (240-241 °C) due to increased molecular weight. |

| Solubility | Miscible with water and polar organic solvents | The hydroxyl group and the morpholine nitrogen allow for hydrogen bonding. |

| pKa | 7.5 - 8.5 | The morpholine nitrogen is basic; the exact value is influenced by the adjacent methyl group. |

Synthesis and Methodologies

Proposed Synthetic Protocol: N-Alkylation of 3-Methylmorpholine

This protocol describes a two-step process starting from commercially available 3-methylmorpholine (as a racemate or a specific enantiomer) and 3-chloro-1-propanol.

Step 1: Protection of the Hydroxyl Group of 3-Chloro-1-propanol (Not always necessary but can prevent side reactions)

For the purpose of this guide, we will proceed with a direct alkylation, which is often successful for such substrates.

Step 2: N-Alkylation of 3-Methylmorpholine

-

Rationale: The secondary amine of the 3-methylmorpholine ring acts as a nucleophile, displacing the chloride from 3-chloro-1-propanol. The use of a base is necessary to neutralize the HCl generated in the reaction and to deprotonate the morpholine nitrogen, increasing its nucleophilicity. A high-boiling polar aprotic solvent is suitable for this type of reaction, which may require heating to proceed at a reasonable rate.

-

Experimental Protocol:

-

To a solution of 3-methylmorpholine (1.0 eq) in acetonitrile (10 mL/mmol of morpholine) is added potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

-

3-chloro-1-propanol (1.2 eq) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is heated to reflux (approx. 82 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting crude oil is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10%) to afford the pure this compound.

-

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Discovery and Development

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug candidates.[2] The introduction of a methyl group at the C3 position, as in this compound, provides a valuable vector for exploring structure-activity relationships (SAR).

A significant application of a closely related structure is found in the development of potent and selective protein kinase inhibitors. Specifically, the (3R)-3-methylmorpholin-4-yl moiety is a key component of AZ20 , a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[3][4] ATR is a critical enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy.[3] The discovery of AZ20 highlights the importance of the chiral 3-methylmorpholine scaffold in designing highly specific and potent therapeutic agents.[3][4]

The 3-(hydroxypropyl) side chain of the title compound offers a versatile handle for further chemical modification. The terminal hydroxyl group can be functionalized to introduce other pharmacophores, linkers, or solubilizing groups, making this compound a valuable building block for creating libraries of complex molecules for high-throughput screening.

Safety and Handling

As of the date of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS 1156993-26-8) is not publicly available. Therefore, a risk assessment must be conducted based on the chemical's structure and data from analogous compounds.

-

General Hazards: As a substituted amine, this compound should be considered as potentially corrosive and irritating to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are required.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

-

-

Handling: Avoid direct contact with the substance. Prevent the formation of aerosols or mists.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

This safety information is provided as general guidance. A thorough, substance-specific risk assessment should be performed by qualified personnel before handling this chemical.

References

- Google Patents. (n.d.). N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer.

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138. [Link]

-

Stallings, W. C., et al. (n.d.). United States Patent 19. Retrieved from [Link]

- Wolff, M. E. (1995). Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons.

-

TEquipment. (2017). Safety Data Sheet. Retrieved from [Link]

-

Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. [Link]

-

Novartis AG. (2021). U.S. Patent No. 8,829,195. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.

- Google Patents. (n.d.). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.

-

ResearchGate. (n.d.). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylmorpholine. Retrieved from [Link]

- Google Patents. (n.d.). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.

-

PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

-

PubMed. (2021). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

-

MDPI. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN118878477B - A preparation method of chiral R or S 3-methylmorpholine.

Sources

- 1. This compound | 1156993-26-8 [chemicalbook.com]

- 2. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]

- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3-(3-Methylmorpholino)propanol molecular weight and formula

An In-depth Technical Guide to 3-(3-Methylmorpholino)propanol: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(3-Methylmorpholino)propanol, a C3-substituted morpholine derivative of significant interest to researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is emerging, this document extrapolates from foundational principles and data on its core synthons—3-methylmorpholine and N-alkylated morpholines—to present a robust scientific profile. This guide covers the compound's molecular characteristics, a proposed synthetic methodology grounded in established chemical principles, its anticipated physicochemical properties, and its potential as a valuable building block in medicinal chemistry.

Core Molecular Identity: Formula and Molecular Weight

The subject of this guide is 3-(3-methylmorpholin-4-yl)propan-1-ol . The nomenclature specifies a propanol chain attached to the nitrogen atom (position 4) of a morpholine ring, which is itself substituted with a methyl group at the 3-position. This C3-substitution is a critical feature, imparting specific stereochemical and electronic properties that are increasingly sought after in modern drug design.

Based on its structure, the molecular formula and weight have been calculated and are presented below. For comparative purposes, data for the parent heterocycle, 3-methylmorpholine, and the related N-substituted, non-C-alkylated analogue, 3-morpholinopropanol, are also included.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 3-(3-Methylmorpholino)propanol | C₈H₁₇NO₂ | 159.23 | 1156993-26-8[1] |

| 3-Methylmorpholine | C₅H₁₁NO | 101.15[2][3][4] | 42185-06-8[4] |

| 3-Morpholinopropanol | C₇H₁₅NO₂ | 145.20[5] | 4441-30-9[6][7] |

Synthesis of 3-(3-Methylmorpholino)propanol: A Methodological Deep Dive

The synthesis of 3-(3-Methylmorpholino)propanol can be logically achieved via the N-alkylation of 3-methylmorpholine. This class of reaction is a cornerstone of synthetic organic chemistry for forming C-N bonds. The secondary amine of the 3-methylmorpholine acts as a nucleophile, attacking an electrophilic three-carbon chain.

Proposed Synthetic Pathway: N-Alkylation

A robust and industrially scalable method for this synthesis is the reaction of 3-methylmorpholine with a 3-halopropanol, such as 3-bromo-1-propanol or 3-chloro-1-propanol, in the presence of a base. The base is crucial for scavenging the hydrogen halide byproduct generated during the reaction, thereby driving the equilibrium towards the product.

Caption: Proposed synthesis of 3-(3-Methylmorpholino)propanol.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the N-alkylation of morpholine and its derivatives.[8][9]

Materials:

-

3-Methylmorpholine (1.0 eq)

-

3-Bromo-1-propanol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylmorpholine and acetonitrile.

-

Add anhydrous potassium carbonate to the mixture. This inorganic base is effective and easily removed by filtration.

-

Slowly add 3-bromo-1-propanol to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide byproduct. Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(3-Methylmorpholino)propanol.

Causality and Justification:

-

Choice of Haloalkane: 3-Bromo-1-propanol is often preferred over 3-chloro-1-propanol due to the better leaving group ability of bromide, which typically results in faster reaction rates.

-

Excess Reagent: A slight excess of the alkylating agent is used to ensure complete consumption of the more valuable starting amine.

-

Base: Anhydrous potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the secondary amine and neutralize the HBr formed, preventing the formation of the unreactive ammonium salt.

-

Solvent: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the cations while leaving the nucleophile relatively free to react.

Physicochemical Properties and Structural Insights

The physicochemical properties of 3-(3-Methylmorpholino)propanol are influenced by its distinct structural features: the C3-methylated morpholine ring and the terminal hydroxyl group on the N-propyl chain.

| Property | Predicted/Expected Value | Rationale and Commentary |

| Appearance | Colorless to pale yellow liquid | Similar to its parent compounds, 3-methylmorpholine and 3-morpholinopropanol.[7][10] |

| Boiling Point | > 200 °C | The introduction of the propanol chain and the increase in molecular weight will significantly raise the boiling point compared to 3-methylmorpholine (~133 °C).[2] It will likely be slightly higher than 3-morpholinopropanol (~240 °C) due to the extra methyl group. |

| Solubility | Soluble in water and polar organic solvents | The morpholine ring and the terminal hydroxyl group allow for hydrogen bonding with water, conferring good aqueous solubility.[10] |

| pKa | ~8.5 - 9.0 | The nitrogen in the morpholine ring is basic. The pKa is expected to be similar to that of 3-methylmorpholine (predicted pKa ~9.03), as the alkyl chain has a minimal electronic effect on the amine's basicity.[2] |

| Chirality | Exists as a chiral molecule | The methyl group at the C3 position creates a stereocenter. Therefore, the compound can exist as (R)- and (S)-enantiomers. The synthesis from racemic 3-methylmorpholine will yield a racemic mixture. Enantiomerically pure products would require a chiral starting material, such as (R)-3-methylmorpholine or (S)-3-methylmorpholine.[10][11] |

Significance in Drug Discovery and Development

The morpholine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[12][13] Its favorable properties, such as improving aqueous solubility and metabolic stability, make it a desirable component in drug design.[13]

The Role of C3-Substitution

While N-substituted (C4) morpholines are common, C-substituted morpholines, particularly at the C3 position, are gaining significant attention.[14] The introduction of a methyl group at the C3 position offers several strategic advantages:

-

Vectorial Exit Point: It provides a defined three-dimensional vector for further chemical modification, allowing for precise exploration of the surrounding binding pocket of a biological target.

-

Stereochemical Control: The chiral center allows for the synthesis of enantiomerically pure compounds, which can exhibit different pharmacological activities and safety profiles.[10]

-

Modulation of Physicochemical Properties: The methyl group can influence lipophilicity and conformation, which are critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Potential Therapeutic Applications

Given the prevalence of the morpholine scaffold in central nervous system (CNS) active drugs, 3-(3-Methylmorpholino)propanol is a promising building block for novel therapeutics targeting the CNS.[13][15][16] The morpholine ring is known to improve blood-brain barrier permeability.[13] The propanol linker is a common feature in many biologically active molecules, including beta-blockers and certain psychoactive agents.

Caption: Potential applications derived from the compound's structure.

Safety and Handling

As with any research chemical, 3-(3-Methylmorpholino)propanol should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. Based on data for its parent structures, it is expected to be an irritant to the skin and eyes.[2][17] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-(3-Methylmorpholino)propanol is a valuable, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its unique combination of a chiral C3-substituted morpholine core with a flexible N-propanol linker makes it an attractive scaffold for generating novel compounds with desirable pharmacological properties. This guide provides a foundational understanding for researchers looking to leverage this promising building block in their synthetic and medicinal chemistry programs.

References

-

3-Methylmorpholine - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]

-

(R)-3-Methylmorpholine. PubChem. [Link]

-

3-Methylmorpholine. PubChem. [Link]

-

Synthesis of morpholines. Organic Chemistry Portal. [Link]

-

methylmorpholine (C5H11NO). GazFinder. [Link]

-

Tang, A., et al. (2024, May 3). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

-

A New Synthesis of 2-(2-Hydroxyalkyl)- and 2-(2-Aminoalkyl)-morpholines via 3-Morpholinones. Journal of Chemical Research, Synopses. [Link]

-

Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

-

3-Morpholin-4-yl-1-(2-thienyl)propan-1-one. LookChem. [Link]

-

Morpholines for CNS drug discovery. Asinex. [Link]

-

(R)-3-methylmorpholine. Chemsrc. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Cetti, E., et al. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Cetti, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃. ResearchGate. [Link]

-

N-alkylation of morpholine with other alcohols. ResearchGate. [Link]

-

Isakhanyan, A. U., et al. (2016). Synthesis and in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides. ResearchGate. [Link]

-

Wolfe, J. P., et al. (2009, July 17). New strategy for the synthesis of substituted morpholines. PubMed. [Link]

Sources

- 1. This compound | 1156993-26-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-Morpholinyl)-1-propanol, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 3-(4-Morpholinyl)-1-propanol, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. CAS 4441-30-9: 3-Morpholino-1-propanol | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CAS 74572-04-6: (R)-3-Methylmorpholine | CymitQuimica [cymitquimica.com]

- 11. (S)-3-Methylmorpholine | 350595-57-2 [sigmaaldrich.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. namiki-s.co.jp [namiki-s.co.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]

Solubility of 3-(3-Methylmorpholin-4-yl)propan-1-ol in water vs organic solvents

Title: Solvation Thermodynamics and Physicochemical Profiling of 3-(3-Methylmorpholin-4-yl)propan-1-ol

Executive Summary This technical guide provides an in-depth analysis of the solubility profile of This compound (CAS: 1156993-26-8), a functionalized morpholine derivative critical in pharmaceutical synthesis and polyurethane catalysis. Characterized by a unique amphiphilic structure—comprising a heterocyclic morpholine core, a steric methyl substituent, and a hydrophilic hydroxypropyl tail—this molecule exhibits a versatile solvation behavior. This document synthesizes structural analysis with predictive thermodynamic modeling to define its miscibility in aqueous versus organic media, offering researchers a definitive reference for solvent selection in reaction engineering and formulation.

Physicochemical Structure & Properties[1][2][3][4][5]

To understand solubility, we must first deconstruct the molecular architecture. This compound possesses three distinct solvation domains:

-

The Morpholine Ether Oxygen: A weak hydrogen bond acceptor.

-

The Tertiary Nitrogen (Position 4): A proton acceptor (Lewis base), sterically modulated by the adjacent 3-methyl group.

-

The Primary Hydroxyl Group: A strong hydrogen bond donor and acceptor, driving aqueous solubility.

Table 1: Key Physicochemical Descriptors

| Property | Value (Estimated/Analog*) | Mechanistic Implication |

| Molecular Formula | C₈H₁₇NO₂ | Moderate molecular weight facilitates diffusion. |

| Molecular Weight | ~159.23 g/mol | Low enough to maintain volatility/solubility balance. |

| LogP (Octanol/Water) | 0.2 – 0.5 (Predicted) | Indicates amphiphilic nature; soluble in both water and lipids. |

| pKa (Conjugate Acid) | ~7.4 – 7.8 | Exists largely as a neutral species at physiological pH; protonates in acidic media, drastically increasing water solubility. |

| H-Bond Donors | 1 (–OH) | Critical for water/alcohol miscibility. |

| H-Bond Acceptors | 3 (N, Ether O, Hydroxyl O) | Facilitates solvation in polar aprotic solvents (e.g., DMSO). |

*Values extrapolated from structural analogs N-(3-hydroxypropyl)morpholine and 3-methylmorpholine due to limited specific experimental data.

Solubility in Aqueous Systems[1][4][5][6][7][8][9][10]

Mechanism of Hydration: In water, the molecule acts as a "structure maker." The hydroxyl group participates in the bulk water hydrogen-bonding network, while the ether oxygen and tertiary nitrogen accept hydrogen bonds from water molecules. The 3-methyl group introduces a small hydrophobic region, but the hydrophilic surface area (PSA) dominates.

-

Solubility Status: Highly Soluble / Miscible.

-

pH Dependence:

-

pH < 7: The tertiary nitrogen protonates (

), forming a cationic ammonium species. This ionic form is infinitely miscible with water. -

pH > 8: The molecule remains neutral. While still soluble due to the –OH group, its partition coefficient shifts slightly toward organic phases.

-

Diagram 1: Solvation Interaction Network The following diagram illustrates the competitive hydrogen bonding interactions driving solubility.

Caption: Mechanistic pathways for solvation. Green lines indicate aqueous H-bonding; Red lines indicate organic dispersion forces.

Solubility in Organic Solvents[1][9][11]

The "3-methyl" substituent is the differentiator here. Compared to the linear N-(3-hydroxypropyl)morpholine, the branched methyl group disrupts crystal packing (lowering melting point) and increases lipophilicity, enhancing solubility in non-polar media.

Table 2: Comparative Solubility Profile

| Solvent Class | Representative Solvent | Solubility Prediction | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | "Like dissolves like." Strong H-bonding compatibility.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Dipole-dipole interactions stabilize the polar morpholine ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the amine/ether core; DCM is the preferred extraction solvent. |

| Ethers | THF, Diethyl Ether | Moderate to High | Good compatibility, though the hydroxyl group may cause slight immiscibility in pure ether at low temps. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The polar –OH and amine groups resist solvation in pure hydrocarbons. The 3-methyl group improves this relative to non-methylated analogs. |

Experimental Protocol: Determination of Partition Coefficient (LogP)

For drug development, precise lipophilicity data is required. The following "Shake-Flask" protocol is the gold standard for validating the solubility of this specific isomer.

Objective: Determine the distribution ratio (

Workflow:

-

Preparation: Saturate n-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

-

Dissolution: Dissolve 10 mg of this compound in the pre-saturated octanol phase.

-

Equilibration: Mix the organic solution with an equal volume of pre-saturated buffer in a separating funnel. Shake vigorously for 60 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to break any emulsion.

-

Quantification: Analyze both phases using HPLC-UV (or LC-MS if UV absorbance is low due to lack of chromophore).

-

Note: Morpholine derivatives often lack strong UV chromophores; use Refractive Index (RI) or Charged Aerosol Detection (CAD) if MS is unavailable.

-

Diagram 2: Experimental Workflow (DOT)

Caption: Step-by-step workflow for the experimental determination of partition coefficients.

Applications & Implications

-

Synthesis: Use Dichloromethane (DCM) for extraction from aqueous basic layers. The molecule will partition into DCM effectively.

-

Formulation: In aqueous formulations, ensure pH < 8 to maintain maximum stability and solubility. For transdermal delivery, the moderate LogP suggests reasonable skin permeability.

-

Polyurethanes: As a catalyst, this molecule is often dissolved in Dipropylene Glycol (DPG) or Ethylene Glycol ; it is fully compatible with these polyol systems.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1156993-26-8, this compound. Retrieved from [Link]

Sources

Technical Stewardship of 3-Methylmorpholine Propanol Derivatives: Beyond the SDS

Topic: 3-Methylmorpholine Propanol Derivative Safety Data Sheet (SDS) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

In the high-stakes environment of pharmaceutical synthesis, 3-Methylmorpholine propanol derivatives (typically 3-(3-methylmorpholin-4-yl)propan-1-ol) serve as critical chiral building blocks. Unlike commodity solvents, these bifunctional intermediates carry specific stereochemical and toxicological implications that a standard 16-section Safety Data Sheet (SDS) often fails to contextualize.

This guide bridges the gap between regulatory compliance and practical application, providing a self-validating framework for the safe handling, storage, and utilization of these derivatives in drug development workflows (e.g., Kinase inhibitor synthesis).

Core Chemical Profile

-

Systematic Name: this compound

-

Chemical Class: Tertiary Amino Alcohol / Chiral Heterocycle

-

Molecular Formula: C₈H₁₇NO₂

-

Key Functionality: The molecule features a chiral center at the C3 position of the morpholine ring and a primary hydroxyl group on the propyl chain, acting as a nucleophilic handle for conjugation.

| Property | Value (Approximate/Predicted) | Implication for Handling |

| Physical State | Viscous Liquid (Colorless to Pale Yellow) | Requires positive displacement pipetting for accuracy. |

| Boiling Point | >200°C | Low volatility reduces inhalation risk at RT, but heating generates hazardous vapors. |

| pKa (Conj. Acid) | ~7.5 - 8.5 | Moderately basic; incompatible with strong acids and acyl chlorides without buffering. |

| LogP | ~0.5 - 1.0 | Amphiphilic; readily penetrates dermal barriers. |

| Chirality | (R) or (S) Enantiomers | Critical: Enantiomeric purity must be preserved; avoid racemizing conditions (high T + strong base). |

Hazard Identification & Mechanistic Toxicology

A standard SDS flags hazards; a scientist must understand the mechanism to mitigate them effectively.

Structure-Activity Relationship (SAR) Analysis

The toxicity profile of 3-methylmorpholine propanol derivatives is dictated by two pharmacophores:

-

The Tertiary Amine (Morpholine Ring): Acts as a proton acceptor. Upon contact with mucous membranes (pH ~7.4), it protonates, causing local alkalosis and tissue saponification. This leads to Category 1B/2 Skin Corrosion/Irritation .

-

The Propanol Chain: Enhances lipophilicity compared to bare morpholine, facilitating transdermal absorption . Once systemic, the morpholine moiety can undergo metabolic N-oxidation.

Toxicological Pathway Visualization

The following diagram illustrates the hypothetical metabolic fate and toxicity mechanism, guiding the choice of PPE.

Caption: Figure 1.[1] Predicted toxicokinetic pathway highlighting the critical control point of dermal absorption.

Advanced Handling Protocols

Standard Directive: "Wear gloves."[2][3][4][5][6] Expert Directive: "Select gloves based on permeation breakthrough times for amino-alcohols."

Personal Protective Equipment (PPE) Matrix

Nitrile gloves are generally sufficient for splash protection, but Laminate Film (Silver Shield) or Butyl Rubber is required for prolonged handling or spill cleanup due to the penetrating nature of the amino-alcohol moiety.

| Hazard Zone | Recommended PPE | Rationale |

| Benchtop (Synthesis) | Nitrile (Double gloved), Safety Glasses, Lab Coat | Incidental splash protection. |

| Scale-Up (>100g) | Butyl Rubber gloves, Face Shield, Chemical Apron | Higher volume increases risk of saturation and thermal runaway during neutralization. |

| Spill Cleanup | Tyvek Suit, Full-face Respirator (ABEK Filter) | Aerosolization of corrosive liquid requires respiratory protection. |

Synthesis & Storage Workflow

The 3-methyl group introduces steric hindrance, often requiring higher reaction temperatures which increase vapor pressure.

Protocol: Air-Sensitive Handling

-

Receipt: Inspect septum for integrity. These derivatives are hygroscopic; water absorption alters stoichiometry and can degrade enantiomeric excess over time.

-

Storage: Store under Argon/Nitrogen at 2-8°C.

-

Aliquotting:

-

Do not pour. Use a gastight syringe or positive displacement pipette.

-

Blanket the headspace with inert gas immediately after use.

-

Emergency Response: Chemical Causality

In the event of exposure, the "flush with water" rule applies, but understanding the chemistry of neutralization prevents secondary injury.

The "Exothermic Wash" Paradox

When a concentrated amine is washed with water, the heat of hydration can exacerbate thermal burns.

-

Corrective Action: Use tepid water in high volumes. The volume acts as a heat sink.

-

Contraindication: Do NOT use vinegar or acidic neutralizing agents on skin. The acid-base reaction is highly exothermic and will cook the tissue.

Spill Decision Tree

Follow this logic flow to determine the appropriate cleanup response.

Caption: Figure 2. Logic flow for spill response, prioritizing volume assessment to prevent respiratory exposure.

Regulatory & Compliance Data (Synthesis)

For your regulatory filing or internal safety assessment, use the following consolidated data points derived from analogous morpholine structures.

-

GHS Classification:

-

Transport (DOT/IATA):

-

UN Number: UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 1760.

-

Class: 8

-

Packing Group: II or III (Assume II for safety margin).

-

References

-

National Institutes of Health (NIH) . Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. store.sangon.com [store.sangon.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. aksci.com [aksci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. cpachem.com [cpachem.com]

The 3-Methyl Group: A Subtle Change with Profound Impact on Morpholine Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties like solubility and for its favorable interactions with biological targets.[1][2] While substitutions on the morpholine nitrogen (position 4) are common, C-ring substitutions offer a powerful, albeit more complex, strategy for fine-tuning molecular properties. This guide delves into the critical differences between the specific derivative, 3-methylmorpholine, and the broader class of morpholine derivatives, exploring how this single, strategically placed methyl group profoundly alters the molecule's stereochemistry, conformation, reactivity, and ultimately, its utility in drug design and catalysis.

Chapter 1: The Foundational Difference: Introduction of Chirality

The most immediate and fundamental consequence of adding a methyl group at the 3-position of the morpholine ring is the creation of a chiral center. Unsubstituted morpholine is an achiral, symmetrical molecule. In contrast, 3-methylmorpholine exists as a pair of enantiomers: (R)-3-methylmorpholine and (S)-3-methylmorpholine.

This introduction of chirality has massive implications in drug development, as biological systems like receptors and enzymes are themselves chiral. It is common for one enantiomer of a drug to exhibit the desired therapeutic activity while the other is inactive or, in some cases, responsible for adverse effects.[3] For example, the anorexiant activity of 3-benzyloxymethylmorpholine was found to be exclusive to its (S)-enantiomer.[3] Therefore, any application of 3-methylmorpholine in a biological context necessitates either the synthesis of a single enantiomer (asymmetric synthesis) or the separation of the racemic mixture (chiral resolution).[3]

Chapter 2: A Deep Dive into Conformation and Physicochemical Properties

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[4] The introduction of the 3-methyl group influences the conformational equilibrium of this chair form.

Conformational Preferences

The methyl group at the C-3 position can occupy one of two positions: axial (pointing perpendicular to the ring's plane) or equatorial (pointing towards the ring's periphery).

-

Equatorial Preference: The equatorial position is sterically favored. In an axial orientation, the methyl group would experience unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C-5 and nitrogen (N-1) positions, a destabilizing effect.[5] Therefore, the chair conformation with the 3-methyl group in the equatorial position is the more stable and thus more populated conformer.[6]

-

Impact on Reactivity and Binding: This defined conformational preference is critical. It orients the methyl group as a specific vector in 3D space, which can be exploited to achieve precise interactions within a protein's binding pocket.[7] Furthermore, it influences the accessibility of the nitrogen lone pair, which can affect the molecule's basicity and nucleophilicity.

Caption: Conformational equilibrium in 3-methylmorpholine favors the equatorial position.

Comparative Physicochemical Properties

The addition of a methyl group subtly alters the physicochemical profile of the morpholine core. These changes, while seemingly small, are crucial for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Unsubstituted Morpholine | 3-Methylmorpholine | Rationale for Difference |

| Molecular Weight | 87.12 g/mol | 101.15 g/mol [8] | Addition of a -CH₃ group. |

| pKa (of conjugate acid) | ~8.4 - 8.7 | ~9.03[9] | The electron-donating methyl group increases the electron density on the nitrogen, making it slightly more basic. |

| logP (Octanol-Water) | -0.86 | ~ -0.1 to -0.0053[10][11] | The methyl group increases lipophilicity, leading to a higher logP value. |